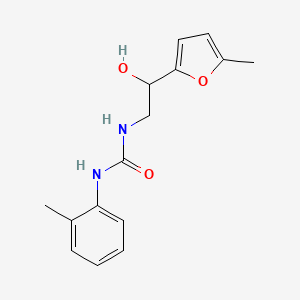

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea

Description

“1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea” is a urea derivative characterized by a hydroxyethyl group substituted with a 5-methylfuran moiety and an ortho-tolyl (o-tolyl) aromatic ring. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility . This compound’s structure combines a heterocyclic furan ring, known for its electron-rich aromatic system, with an o-tolyl group that may influence steric and electronic properties.

Properties

IUPAC Name |

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10-5-3-4-6-12(10)17-15(19)16-9-13(18)14-8-7-11(2)20-14/h3-8,13,18H,9H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWABHWSDAAVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(O2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The furan ring and the tolyl group can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

Industry: It finds applications in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the furan ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound

- Urea Substituents :

- N1-Side: 2-Hydroxy-2-(5-methylfuran-2-yl)ethyl group.

- N3-Side: o-Tolyl (ortho-methylphenyl).

- Molecular Formula : C₁₅H₁₇N₂O₃ (estimated).

Comparisons

Molecular Formula: C₁₁H₁₄Cl₂N₂O₃ . Contrast: Lacks heterocyclic components but incorporates halogens, which are common in herbicides and antitumor agents.

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea

- Substituents: Isoxazole (heterocycle with N-O bonding) and methoxyphenyl.

- Molecular Formula : C₁₅H₁₉N₃O₃ .

- Contrast : Isoxazole’s polarity differs from furan’s aromaticity; tert-butyl increases hydrophobicity.

Fluazuron (Agrochemical Urea)

- Substituents: 4-Chloro-3-(pyridyloxy)phenyl and difluorobenzoyl.

- Molecular Formula : C₂₀H₁₂Cl₂F₃N₃O₃ .

- Contrast : Fluorinated groups enhance metabolic stability; pyridyloxy substituent broadens biological target specificity.

Heterocyclic Component Analysis

Key Findings :

- Furan vs. Thiophene: Furan’s oxygen atom offers stronger hydrogen-bonding capacity compared to thiophene’s sulfur, which may influence solubility and binding affinity .

- Lactone vs. Urea: Lactones (e.g., compounds in ) exhibit hydrolytic reactivity, whereas ureas are more stable under physiological conditions .

Physicochemical and Functional Implications

Biological Activity

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This small-molecule urea derivative was initially synthesized by researchers at Janssen Research & Development, LLC, and has been primarily investigated for its role as a histone deacetylase (HDAC) inhibitor, which is significant in the regulation of gene expression and cellular processes such as differentiation and apoptosis.

- Molecular Formula : C21H23N3O3

- Molecular Weight : 384.48 g/mol

- Melting Point : 212-214 °C

- Solubility : Low solubility in water (0.016 mg/mL at 25 °C), but soluble in organic solvents like DMSO, ethanol, and acetone.

The primary mechanism through which 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea exerts its biological effects is through the inhibition of HDAC enzymes. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression patterns that promote apoptosis and inhibit cell proliferation in cancer cells.

Anti-Tumor Activity

Research indicates that this compound has demonstrated anti-tumor activity across various cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Leukemia

In these studies, 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea was found to induce cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

- Breast Cancer Cell Line Study : In vitro studies showed that treatment with the compound resulted in significant apoptosis in MCF-7 breast cancer cells, with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Prostate Cancer Model : In a xenograft model of prostate cancer, administration of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea led to reduced tumor growth compared to control groups, with histological analysis revealing increased apoptotic cells within the tumors.

Toxicity and Safety Profile

Despite its promising biological activities, the compound exhibits limitations regarding solubility and bioavailability. Toxicity studies have indicated that while it has a favorable safety profile at therapeutic doses, further research is needed to fully understand its long-term effects and potential toxicity at higher concentrations.

Future Directions

Future research should focus on:

- Improving the solubility and bioavailability of the compound.

- Elucidating the precise molecular mechanisms underlying its anti-cancer effects.

- Conducting clinical trials to assess its efficacy and safety in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.